molecular formula C30H30ClF5N4O4S B12492469 N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide

N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide

Cat. No.: B12492469
M. Wt: 673.1 g/mol
InChI Key: RCWOUUUNJWSIIW-UHFFFAOYSA-N
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Description

1-{3-CHLORO-4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a pentafluorophenyl piperazine moiety, and a triethoxybenzoyl thiourea group

Properties

Molecular Formula

C30H30ClF5N4O4S

Molecular Weight

673.1 g/mol

IUPAC Name

N-[[3-chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl]carbamothioyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C30H30ClF5N4O4S/c1-4-42-20-13-16(14-21(43-5-2)28(20)44-6-3)29(41)38-30(45)37-17-7-8-19(18(31)15-17)39-9-11-40(12-10-39)27-25(35)23(33)22(32)24(34)26(27)36/h7-8,13-15H,4-6,9-12H2,1-3H3,(H2,37,38,41,45)

InChI Key

RCWOUUUNJWSIIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCN(CC3)C4=C(C(=C(C(=C4F)F)F)F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-CHLORO-4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-{3-CHLORO-4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

1-{3-CHLORO-4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as targeting specific biological pathways or receptors.

    Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{3-CHLORO-4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-{3-CHLORO-4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA: This compound is similar in structure but has trimethoxy groups instead of triethoxy groups.

    1-{3-CHLORO-4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)UREA: This compound has a urea group instead of a thiourea group.

Uniqueness

1-{3-CHLORO-4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentafluorophenyl piperazine moiety, in particular, may enhance its binding affinity to certain targets, making it a valuable compound for research and development.

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